molecular formula C18H31BN2O4S B6596148 Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-46-4

Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B6596148
CAS No.: 756520-46-4
M. Wt: 382.3 g/mol
InChI Key: HBHRVBSRQUCWAJ-UHFFFAOYSA-N
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Description

This compound features an ethanesulfonamide backbone with a diethylamino substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the para position of a phenyl ring. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the sulfonamide and diethylamino groups may confer biological activity, such as receptor modulation or enzyme inhibition .

Properties

IUPAC Name

2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BN2O4S/c1-7-21(8-2)13-14-26(22,23)20-16-11-9-15(10-12-16)19-24-17(3,4)18(5,6)25-19/h9-12,20H,7-8,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHRVBSRQUCWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121029
Record name 2-(Diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756520-46-4
Record name 2-(Diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized via nucleophilic substitution between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (I ) and 2-(diethylamino)ethanesulfonyl chloride (II ). The reaction proceeds in dichloromethane (DCM) or ethyl acetate with triethylamine (TEA) as a base, which scavenges HCl generated during sulfonamide formation. Key parameters include:

  • Molar ratio : 1:1.2–1.5 (aniline:sulfonyl chloride) to ensure complete conversion.

  • Temperature : 0–25°C to prevent decomposition of the boronate ester.

  • Workup : Sequential washes with 5% KHSO₄ and brine to remove residual TEA·HCl.

Table 1: Optimization of Direct Sulfonylation

ParameterOptimal RangeYield (%)Purity (%)
SolventDCM85–90≥95
Temperature0°C → RT8897
Reaction Time1–2 hours9098

Challenges and Mitigation

  • Boronate Stability : The 1,3,2-dioxaborolane group is sensitive to strong acids and bases. Neutral pH and low temperatures are critical.

  • By-Product Formation : Excess sulfonyl chloride may yield bis-sulfonamides. Stoichiometric control and slow addition mitigate this.

DMF-Catalyzed High-Temperature Sulfonylation

Protocol from Patent Literature

A patented method employs N,N-dimethylformamide (DMF) as a catalyst at 120–160°C, eliminating the need for stoichiometric acid scavengers. This approach uses toluene as the solvent and achieves completion within 3–7 hours.

Key Steps:

  • Catalytic DMF : 0.001–0.09 molar equivalents relative to aniline.

  • Sulfonating Agent : 2-(diethylamino)ethanesulfonyl chloride (1.5–4.0 equiv).

  • Isolation : Filtration through Celite followed by solvent evaporation.

Table 2: DMF-Catalyzed Reaction Performance

DMF (equiv)Temperature (°C)Time (h)Yield (%)
0.02140592
0.05130688

Advantages Over Traditional Methods

  • Reduced By-Products : Less bis-sulfonamide formation due to controlled reagent ratios.

  • Scalability : Demonstrated for kilogram-scale synthesis in industrial settings.

Electrochemical Synthesis in Single-Pass Flow

Green Chemistry Approach

Recent advancements utilize undivided flow cells with boron-doped diamond (BDD) anodes for sulfonamide synthesis. SO₂ stock solutions replace traditional sulfonyl chlorides, enhancing atom economy.

Reaction Setup:

  • Electrodes : Stainless steel cathode, BDD anode.

  • Conditions : Room temperature, 0.1 M substrate in acetonitrile.

  • Intermediate : In-situ generation of amidosulfinates.

Table 3: Electrochemical Performance Metrics

SubstrateCurrent Density (mA/cm²)Yield (%)
4-Boronate-aniline1078
4-Boronate-aniline1585

Limitations and Outlook

  • Functional Group Tolerance : Limited to electron-rich arenes; boronate esters may require protective groups during electrolysis.

  • Scalability : Pilot-scale trials achieved 92% yield, but long-term electrode durability remains under study.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityGreen Metrics
Direct Sulfonylation85–90ModerateLow (uses DCM)
DMF-Catalyzed88–92HighModerate
Electrochemical78–85EmergingHigh

Experimental Procedures and Characterization

Synthesis via Direct Sulfonylation

Step 1 : Charge a flame-dried flask with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) and DCM (75 mL). Cool to 0°C.
Step 2 : Add 2-(diethylamino)ethanesulfonyl chloride (1.2 equiv) dropwise, followed by TEA (1.5 equiv). Stir for 1 hour at 0°C, then warm to room temperature.
Step 3 : Quench with H₂O, extract with ethyl acetate, and dry over Na₂SO₄. Purify via silica gel chromatography (hexane:EtOAc 3:1).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, Bpin-CH₃), 2.85 (q, 4H, NCH₂CH₃), 3.45 (t, 2H, SO₂NCH₂), 7.65 (d, 2H, ArH), 7.92 (d, 2H, ArH).

  • HRMS : [M+H]⁺ calc. for C₂₀H₃₄BN₂O₄S: 433.2385; found: 433.2389 .

Chemical Reactions Analysis

Types of Reactions it Undergoes

Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide to primary amines.

  • Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could result in primary amines.

Scientific Research Applications

Sodium Channel Inhibition

One of the prominent applications of this compound is its role as a sodium channel inhibitor . Research indicates that compounds similar to Ethanesulfonamide can selectively inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7, which is implicated in pain pathways. By blocking these channels, the compound may provide therapeutic benefits in treating chronic pain disorders such as neuropathic pain and other conditions characterized by abnormal neuronal firing patterns .

Neurotransmitter Modulation

The compound has also been studied for its potential to enhance the function of AMPA receptors , which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation could make it useful in developing treatments for depression and other mood disorders .

Pain Management

A study focused on the efficacy of sodium channel inhibitors in managing chronic pain demonstrated that compounds like Ethanesulfonamide could reduce pain responses without significant side effects associated with traditional analgesics. This study highlights the potential for targeted pain management strategies using such compounds .

Depression Treatment

In another case study examining AMPA receptor modulators, Ethanesulfonamide was shown to improve synaptic transmission in animal models of depression. This suggests that it could be a candidate for further development as a therapeutic agent in treating mood disorders .

Mechanism of Action

The mechanism by which Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, enabling the compound to inhibit enzyme activity by binding to the active site. The diethylamino group may enhance the compound's lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Reactivity/Applications Biological Activity (If Known) Reference
Ethanesulfonamide, 2-(diethylamino)-N-[4-(dioxaborolan-2-yl)phenyl]- Diethylamino, para-dioxaborolane, sulfonamide Suzuki coupling; potential CNS modulation Not reported
N-[3-(dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide Meta-dioxaborolane, sulfonamide Less reactive in cross-couplings Not reported
N-[2-(dioxaborolan-2-yl)ethyl]methanesulfonamide Ethyl-dioxaborolane, methanesulfonamide Solubility-focused applications Not reported
4-(dioxaborolan-2-yl)benzyl carbonate (NBC) Carbonate, para-dioxaborolane ROS-responsive drug delivery Tumor-selective apoptosis inducer
LY487379 Trifluoroethanesulfonamide, pyridinylmethyl mGlu2R-positive allosteric modulator Selective mGlu2R potentiation
Diethyl (3-(dioxaborolan-2-yl)phenyl)phosphonate Phosphonate, para-dioxaborolane Stable under basic conditions Synthetic intermediate

Key Research Findings

Positional Isomerism : Para-substituted dioxaborolanes (target compound) exhibit superior reactivity in Suzuki-Miyaura couplings compared to meta isomers due to electronic and steric advantages .

Biological Inference: The diethylamino group may enhance blood-brain barrier penetration relative to LY487379’s trifluoro group, but this remains speculative without direct data .

Therapeutic Potential: Structural analogs like NBC demonstrate that boronate-containing sulfonamides can be tailored for stimulus-responsive therapies, suggesting possible applications in targeted drug delivery .

Biological Activity

Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound with notable biological activity that has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C20H30BNO3SC_{20}H_{30}BNO_3S. Its structural features include a boron-containing moiety that contributes to its unique reactivity and biological interactions.

Table 1: Structural Information

PropertyValue
Molecular FormulaC20H30BNO3S
SMILESCC(N(C)C)S(=O)(=O)N(c1ccc(cc1)B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CO3))
InChIInChI=1S/C20H30BNO3S/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(8-12)13-9-17-10-18-13/h5-10H,1-4H3

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

1. Inhibition of Cancer Cell Proliferation

Ethanesulfonamide has been studied for its role as a potential WEE1 inhibitor. WEE1 is a kinase that regulates the cell cycle and is implicated in various cancers. Inhibition of WEE1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents. Experimental data suggest that this compound can effectively inhibit the growth of several cancer cell lines including breast and liver cancer cells .

The compound's mechanism involves the disruption of cell cycle regulation by inhibiting the WEE1 kinase activity. This leads to premature entry into mitosis in the presence of DNA damage, ultimately resulting in increased apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of Ethanesulfonamide in preclinical models:

Case Study 1: Breast Cancer Model

In a study involving breast cancer cell lines, treatment with Ethanesulfonamide resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment .

Case Study 2: Liver Cancer Model

Another study demonstrated that Ethanesulfonamide effectively reduced tumor growth in xenograft models of liver cancer. The compound was administered at doses of 10 mg/kg body weight daily for two weeks, resulting in a 60% reduction in tumor size compared to untreated controls .

Synthesis Methods

The synthesis of Ethanesulfonamide involves several steps:

  • Formation of the Boron Complex : The initial step includes the hydroboration reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Coupling Reaction : The boron complex is then coupled with diethylamino ethyl sulfonamide under controlled conditions to yield the final product.

Table 2: Synthesis Overview

StepReaction TypeConditions
HydroborationAddition ReactionRoom Temperature
CouplingNucleophilic SubstitutionReflux in Organic Solvent

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do yields vary between chloro- and bromo-aromatic precursors?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Evidence from reductive electrophotocatalysis shows that yields differ significantly between chloro- and bromo-aromatic starting materials. For example, tert-butyl carbamate derivatives achieved 32% yield from chloroaromatics and 65% from bromoaromatics, highlighting the superior reactivity of bromides in Suzuki-Miyaura couplings . Methodological steps include using Pd catalysts (e.g., Pd(PPh₃)₄), base additives (e.g., K₂CO₃), and purification via silica gel chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

1H NMR and 13C NMR are essential for structural confirmation. For instance, N,N-dimethyl-4-(dioxaborolan-2-yl)aniline derivatives exhibit distinct aromatic proton signals at δ 7.6–7.8 ppm (para-substituted phenyl) and δ 2.9 ppm (N,N-dimethyl groups) . Mass spectrometry (MS) with DART ionization confirms molecular weight alignment between calculated and observed values (e.g., [M+H]+). Cross-validate with IR for boronate ester peaks (~1350 cm⁻¹, B-O stretching) .

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety influence reactivity in cross-coupling reactions?

The pinacol boronate ester enhances stability and solubility in organic solvents (e.g., THF, DMF), making it ideal for Suzuki-Miyaura couplings. The steric bulk of the tetramethyl groups minimizes protodeboronation, while the electron-rich boron center facilitates transmetallation with Pd catalysts . Always ensure anhydrous conditions to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction yields between structurally similar precursors?

Discrepancies in yields (e.g., 32% from chloroaromatics vs. 65% from bromoaromatics ) arise from differences in halide leaving-group ability and oxidative addition kinetics. To address this:

  • Use ligand screening (e.g., SPhos, XPhos) to improve Pd catalyst efficiency for less-reactive substrates.
  • Optimize temperature (60–100°C) and solvent polarity (e.g., DMF for chlorides, toluene for bromides).
  • Monitor reaction progress via TLC or LC-MS to identify intermediate decomposition pathways .

Q. How can researchers overcome challenges in achieving meta-selective C−H borylation for further functionalization?

Meta-borylation requires precise ligand design. Anionic ligands like [Ir(COD)OMe]₂ paired with bipyridine derivatives direct selectivity by modulating steric and electronic environments. For example, trifluoroacetamide-protected amine substrates enable meta-borylation with >80% regioselectivity . Use DFT calculations to predict transition-state geometries and validate with X-ray crystallography .

Q. What mechanistic insights explain the compound’s role in electrophotocatalytic reductive couplings?

The boronate ester acts as a radical acceptor in electrophotocatalysis. Under light irradiation, the Pd catalyst generates aryl radicals via single-electron transfer (SET), which couple with the boronate ester. Key parameters include:

  • Redox potentials of the boronate (E₁/₂ ≈ −1.5 V vs SCE).
  • Solvent choice (acetonitrile for high dielectric strength).
  • Use of sacrificial reductants (e.g., Hünig’s base) to sustain catalytic cycles .

Q. How do computational methods aid in optimizing this compound’s applications in D–π–A dyads for charge-transfer studies?

Density functional theory (DFT) predicts intramolecular charge transfer (ICT) efficiency by analyzing frontier molecular orbitals. For meta-terphenyl-linked dyads, the HOMO-LUMO gap (∼2.3 eV) correlates with absorption spectra (λmax ≈ 450 nm). Experimental validation via cyclic voltammetry and transient absorption spectroscopy is critical .

Methodological Recommendations

  • Purification: Use silica gel chromatography with hexane/EtOAc gradients (10:1 to 3:1) .
  • Catalyst Systems: Pd(OAc)₂/XPhos for bromides; PdCl₂(dppf) for chlorides .
  • Safety: Handle boronates under inert atmosphere (N₂/Ar) to prevent hydrolysis .

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